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molecular formula C7H3Cl2FO4S B1365836 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid CAS No. 264927-50-6

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

Cat. No. B1365836
M. Wt: 273.06 g/mol
InChI Key: QOPIIRYHSQOQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741899B2

Procedure details

To 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid (1.092 g, 4.0 mmol) was added dichloromethane (10 mL), oxalyl chloride (2.8 mL) and one small drop of N,N-dimethylformamide. The mixture was stirred at room temperature overnight. The mixture was then concentrated to give 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride which was used without additional purification.
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([S:12]([Cl:15])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4](O)=[O:5].[Cl:16]CCl.C(Cl)(=O)C(Cl)=O>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([S:12]([Cl:15])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
1.092 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)F)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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